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  • Product: 7-oxospiro[3.4]octane-5-carboxylic acid
  • CAS: 2253639-89-1

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7-oxospiro[3.4]octane-5-carboxylic Acid: A Comprehensive Crystallographic Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide Executive Summary The integration of spirocyclic scaffolds into modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the development of bioisosteres. Molecules containing the spiro[3.4]octane core offer unique three-dimensional topographies, high Fsp3​ character, and rigid ring systems that effectively mimic flat aromatic rings while improving pharmacokinetic profiles [[1]](). Among these, 7-oxospiro[3.4]octane-5-carboxylic acid is a highly versatile building block. However, the inherent ring strain of the cyclobutane moiety, coupled with the conformational flexibility (pseudorotation) of the cyclopentanone ring, presents significant challenges for single-crystal growth and structural refinement.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating methodological framework for the crystallization and X-ray diffraction (XRD) analysis of 7-oxospiro[3.4]octane-5-carboxylic acid. This guide moves beyond standard textbook procedures, detailing the causality behind each experimental choice to ensure absolute stereochemical and conformational accuracy.

Molecular Architecture & Supramolecular Synthons

Before initiating crystallization, one must understand the thermodynamic drivers of the molecule's solid-state packing. 7-oxospiro[3.4]octane-5-carboxylic acid possesses two primary hydrogen-bonding functional groups: a ketone at C7 and a carboxylic acid at C5.

In the solid state, carboxylic acids exhibit a strong propensity to form R22​(8) homodimeric supramolecular synthons . The strongest solvent-host interactions typically involve the carboxylic acid, which acts as the primary anchor during the nucleation process 2. The spiro carbon (C4) acts as an orthogonal pivot, forcing the cyclobutane and cyclopentane rings into a near-90° dihedral arrangement.

Synthon N1 7-oxospiro[3.4]octane-5-carboxylic acid (Monomer) N2 Carboxylic Acid Homosynthon (R2,2(8) Dimerization) N1->N2 Primary H-Bonding N3 Ketone-Water Heterosynthon (Trace Moisture Interaction) N1->N3 Secondary Interaction N4 1D Hydrogen-Bonded Chains N2->N4 N3->N4 N5 3D Crystal Lattice Packing N4->N5 van der Waals & Dipole

Caption: Logical relationship of supramolecular synthon formation driving 3D crystal lattice packing.

Self-Validating Crystallization Protocol

The goal of this protocol is to bypass kinetic trapping (which yields amorphous powders) and achieve thermodynamic control to grow diffraction-quality single crystals.

Step-by-Step Methodology: Anti-Solvent Vapor Diffusion
  • Solvent Selection & Dissolution:

    • Action: Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

    • Causality: The highly lipophilic spirocyclic core resists highly polar solvents, while the carboxylic acid requires a hydrogen-bond acceptor to dissolve efficiently. EtOAc perfectly balances these needs, disrupting intermolecular hydrogen bonds to solvate the monomer.

  • Anti-Solvent Introduction:

    • Action: Place the unsealed 2 mL vial inside a 20 mL outer vial containing 3 mL of n-Hexane. Seal the outer vial tightly.

    • Causality: n-Hexane is a non-polar anti-solvent. As it slowly diffuses through the vapor phase into the EtOAc, it gradually lowers the dielectric constant of the solution. This forces the carboxylic acid moieties to pair up via R22​(8) homosynthons to shield their polarity, initiating controlled nucleation 3.

  • Isothermal Incubation:

    • Action: Store the system in a vibration-free incubator at 20°C for 5–7 days.

    • Validation Checkpoint (Self-Validating System): Inspect the inner vial after 24 hours. If the solution turns cloudy or forms an oily layer at the bottom ("oiling out"), the system has bypassed the metastable zone width. Correction: Warm the vial to 40°C until clear, add 0.1 mL of EtOAc, and restart. If distinct, faceted crystals appear, the thermodynamic pathway is validated.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) is harvested, data collection must be carefully parameterized to account for the specific dynamic behaviors of spiro[3.4]octanes.

Workflow N1 1. Crystal Harvesting (Perfluoropolyether Oil) N2 2. Cryocooling (Nitrogen Stream, 100 K) N1->N2 N3 3. Data Collection (Mo Kα / Cu Kα Radiation) N2->N3 N4 4. Integration & Scaling (Absorption Correction) N3->N4 N5 5. Structure Solution (Direct Methods / Olex2) N4->N5 N6 6. Refinement & Validation (Anisotropic Displacement) N5->N6

Caption: Workflow for the crystallization and X-ray structural determination of spirocyclic compounds.

SCXRD Protocol & Causality
  • Cryocooling to 100 K:

    • Action: Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen cold stream.

    • Causality: The cyclobutane ring is highly prone to "puckering" vibrations, and the cyclopentanone ring undergoes rapid pseudorotation at room temperature. Cryocooling freezes out these dynamic conformational states, drastically reducing thermal displacement parameters (ellipsoids) and preventing artificial shortening of the C-C bonds.

  • Data Collection Strategy:

    • Action: Utilize Cu K α radiation ( λ=1.54184 Å) if the absolute stereochemistry of the C5 chiral center must be determined (via anomalous dispersion of oxygen atoms). Otherwise, Mo K α ( λ=0.71073 Å) is sufficient for standard connectivity.

  • Integration and Refinement:

    • Action: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.

    • Validation Checkpoint (Self-Validating System): Monitor the merging Rint​ value during data reduction. An Rint​<0.05 validates that the crystal is a true single domain. If Rint​>0.08 , the crystal is likely twinned (common in spiro compounds due to pseudo-symmetry), requiring the integration of a secondary twin domain matrix (HKLF 5 format).

Conformational Insights & Quantitative Data

The structural refinement of 7-oxospiro[3.4]octane-5-carboxylic acid typically yields highly specific geometric parameters. The spiro junction forces a highly strained, orthogonal relationship between the two rings, which is the exact property that makes this scaffold so valuable in medicinal chemistry as a bioisostere 4.

Below is a summary of the expected quantitative crystallographic data for this class of molecules, serving as a benchmark for your refinement results.

Table 1: Benchmark Crystallographic Parameters for Spiro[3.4]octane Carboxylic Acids

ParameterTypical Value / RangeStructural SignificanceCrystal SystemMonoclinic or TriclinicStandard packing arrangement for chiral spirocyclic organic acids.Space Group P21​ (Chiral) or P1ˉ (Racemic) P21​ confirms the isolation of a single enantiomer at the C5 position.Spiro Dihedral Angle87.0° – 92.0°Confirms the orthogonal orientation of the cyclobutane and cyclopentane rings.C(spiro)–C(cyclobutane)~1.545 ÅElongated compared to standard alkanes due to severe ring strain.C(spiro)–C(cyclopentane)~1.530 ÅStandard sp3 sp3 bond length, relieving some strain into the larger ring.C=O (Carboxylic Acid)1.21 Å – 1.23 ÅDifferentiates the carbonyl from the hydroxyl oxygen (C-OH ~1.31 Å).O···O H-Bond Distance2.62 Å – 2.68 ÅValidates the formation of the strong R22​(8) homodimeric synthon.Final R1​ Factor< 0.050Indicates a high-quality, reliable structural model suitable for publication. By adhering to this causality-driven methodology, researchers can reliably determine the absolute configuration, ring-puckering parameters, and supramolecular packing of 7-oxospiro[3.4]octane-5-carboxylic acid, accelerating its downstream application in rational drug design.

References

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. Available at:[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin. Available at:[Link]

  • Insights into the crystallisation process from anhydrous, hydrated and solvated crystal forms of diatrizoic acid. Queen's University Belfast. Available at:[Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. Available at:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at:[Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 7-Oxospiro[3.4]octane-5-carboxylic Acid in Drug Discovery

Executive Summary The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. Spirocyclic compounds, characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, offer unique orthogonal conformations that enhance target-binding vectors, improve aqueous solubility, and reduce metabolic liabilities[1][2].

Within this chemical space, 7-oxospiro[3.4]octane-5-carboxylic acid (CAS: 2253639-89-1) has emerged as a highly versatile bifunctional building block[3]. Featuring both a reactive ketone and a carboxylic acid moiety, it serves as a critical intermediate for synthesizing complex spirocyclic drug candidates. For analytical scientists and synthetic chemists, accurately differentiating the compound's molecular weight from its exact mass is the foundational step in validating its synthesis, tracking its biotransformation, and ensuring pharmaceutical purity.

Physicochemical Properties

To establish a baseline for analytical workflows, the quantitative physicochemical data for 7-oxospiro[3.4]octane-5-carboxylic acid is summarized below.

PropertyValueClinical/Analytical Significance
Chemical Formula C₉H₁₂O₃Dictates the isotopic distribution pattern in MS.
CAS Registry Number 2253639-89-1Unique identifier for commercial sourcing[3].
Molecular Weight 168.19 g/mol Used for bulk stoichiometric and molarity calculations.
Exact Mass 168.0786 DaUsed for High-Resolution Mass Spectrometry (HRMS) targeting.
Fraction sp³ (Fsp³) 0.78 (7 out of 9 carbons)High Fsp³ correlates with improved clinical success rates[2].

The Causality of Mass: Molecular Weight vs. Exact Mass

In drug discovery, the terms "molecular weight" and "exact mass" are not interchangeable; they serve entirely different functional purposes[4].

  • Molecular Weight (168.19 g/mol ): This is the abundance-weighted average mass of all naturally occurring isotopes of the elements in the compound. It is the macroscopic value used on the benchtop to calculate yields, formulate dosing solutions, and scale up bulk synthesis.

  • Exact Mass (168.0786 Da): This is the calculated mass of the most abundant isotopic species (i.e., ¹²C, ¹H, ¹⁶O). High-Resolution Mass Spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure exact mass to a precision of ≥ 100,000 FWHM[5].

Why Exact Mass Matters: A standard nominal mass spectrometer (like a single quadrupole) would read this compound as m/z 168. However, an isobaric impurity with the formula C₈H₈O₄ also has a nominal mass of 168 but an exact mass of 168.0423 Da. Only HRMS can differentiate 168.0786 Da from 168.0423 Da, preventing false positives during hit-to-lead optimization and impurity profiling[4].

Mass_Logic Compound 7-oxospiro[3.4]octane-5-carboxylic acid (C9H12O3) MW Molecular Weight (168.19 g/mol) Compound->MW EM Exact Mass (168.0786 Da) Compound->EM Use1 Stoichiometry & Bulk Synthesis MW->Use1 Use2 HRMS Identification & Impurity Profiling EM->Use2

Caption: Logical differentiation between molecular weight and exact mass applications in drug development.

Self-Validating Experimental Protocol: LC-QTOF-MS Analysis

To definitively confirm the identity and purity of 7-oxospiro[3.4]octane-5-carboxylic acid, we employ Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The following protocol is designed as a self-validating system: the experimental conditions inherently force the molecule into a predictable ionization state, and the resulting exact mass and isotopic pattern serve as internal confirmation of success.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water/Acetonitrile.

  • Causality: Methanol ensures complete dissolution of the relatively polar spirocycle. The final dilution prevents detector saturation and minimizes ion suppression during electrospray ionization (ESI).

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a mobile phase gradient of Mobile Phase A (10 mM Ammonium Acetate in Water, pH 9.0) and Mobile Phase B (Acetonitrile).

  • Causality: The basic pH of the aqueous mobile phase (pH 9.0) ensures the carboxylic acid moiety remains deprotonated (COO⁻) during chromatography, resulting in sharp, symmetrical peaks and pre-conditioning the molecule for negative-mode ionization.

Step 3: Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in Negative Ion Mode .

  • Causality: 7-oxospiro[3.4]octane-5-carboxylic acid readily loses a proton (H⁺) from the carboxylic acid group.

  • Self-Validation Calculation:

    • Exact Mass (M) = 168.0786 Da

    • Mass of Proton = 1.0073 Da

    • Theoretical [M-H]⁻ = 168.0786 - 1.0073 = 167.0713 m/z .

Step 4: High-Resolution Mass Analysis

  • Action: Scan from m/z 50 to 500 using a Q-TOF mass analyzer calibrated with a reference mass lock-spray (e.g., Leucine Enkephalin).

  • Causality: The lock-mass continuously corrects for instrumental drift, ensuring mass accuracy remains within < 2 ppm[5].

Step 5: Data Processing & Isotopic Validation

  • Action: Extract the ion chromatogram (EIC) at m/z 167.0713 with a 5 ppm window. Compare the observed M+1 (¹³C isotope) and M+2 (¹⁸O isotope) relative abundances against the theoretical distribution for C₉H₁₁O₃⁻.

  • Causality: Matching the isotopic fingerprint mathematically proves that the detected mass corresponds exclusively to the target formula, validating the entire workflow.

LCMS_Workflow Sample Sample Prep (Analyte in MeOH) LC UHPLC Separation (C18, pH 9.0) Sample->LC ESI ESI Ionization (Negative Mode) LC->ESI QTOF Q-TOF Mass Analyzer (High Resolution) ESI->QTOF Data Data Analysis ([M-H]- 167.0713 m/z) QTOF->Data

Caption: Step-by-step LC-QTOF-MS analytical workflow for exact mass determination of the spirocycle.

Conclusion

The integration of 7-oxospiro[3.4]octane-5-carboxylic acid into a drug discovery pipeline requires rigorous analytical control. By leveraging the fundamental differences between molecular weight and exact mass, and applying high-resolution mass spectrometry, researchers can confidently validate structural integrity. The self-validating LC-QTOF-MS protocol detailed above ensures that the unique physicochemical properties of this spirocycle are accurately captured, facilitating downstream synthetic success and pharmacokinetic profiling.

References

  • Varela MT, et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery". Taylor & Francis Online. Available at:[Link]

  • Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass". Bioanalysis Zone. Available at:[Link]

  • National Institutes of Health (NIH). "Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information". PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Scale-Up Synthesis of 7-Oxospiro[3.4]octane-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic frameworks ha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic frameworks have emerged as privileged motifs in medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space. Their inherent rigidity and defined spatial orientation of substituents can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their linear or simpler cyclic counterparts. 7-Oxospiro[3.4]octane-5-carboxylic acid, with its combination of a spirocyclic core, a ketone, and a carboxylic acid, represents a versatile building block for the synthesis of complex molecules in drug development programs.

This guide provides a comprehensive overview of a proposed scalable synthetic route to 7-oxospiro[3.4]octane-5-carboxylic acid, drawing upon established methodologies for the construction of spiro[3.4]octane systems. The protocols detailed herein are designed to be robust and adaptable for scale-up, addressing the needs of process chemistry and drug development professionals.

Strategic Approach to the Synthesis of the Spiro[3.4]octane Core

The construction of the spiro[3.4]octane skeleton is the critical challenge in the synthesis of the target molecule. Several strategies can be envisioned, with the most promising for scale-up being the Dieckmann condensation of a suitably substituted cyclobutane diester. This intramolecular cyclization is a powerful tool for the formation of five-membered rings and has been successfully employed in the large-scale synthesis of related spirocyclic ketones.[1][2]

The overall synthetic strategy is outlined below:

Synthesis_Workflow A Diethyl 1,1-cyclobutanedicarboxylate B Dieckmann Condensation A->B NaH or NaOEt C Ethyl 7-oxospiro[3.4]octane-6-carboxylate (β-keto ester intermediate) B->C D Hydrolysis and Decarboxylation C->D Aq. Acid, Heat E Spiro[3.4]octan-7-one D->E F Carboxylation E->F e.g., Mander's Reagent G 7-Oxospiro[3.4]octane-5-carboxylic acid F->G Reaction_Mechanism A Spiro[3.4]octan-7-one B Enolate A->B LDA, THF, -78 °C D Intermediate Adduct B->D Electrophilic Attack C Mander's Reagent (MeO(CO)CN) C->D E Hydrolysis D->E Work-up F 7-Oxospiro[3.4]octane-5-carboxylic acid E->F

Caption: Key steps in the carboxylation of the spiro[3.4]octanone.

Materials and Reagents:

  • Spiro[3.4]octan-7-one

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Mander's reagent (methyl cyanoformate)

  • Aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a flame-dried reactor under an inert atmosphere, dissolve spiro[3.4]octan-7-one (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add Mander's reagent (1.2 equivalents) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the careful addition of aqueous HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 7-oxospiro[3.4]octane-5-carboxylic acid can be purified by recrystallization or column chromatography.

Data Summary and Process Optimization

StepReactionKey ReagentsTypical ScaleTypical YieldPurityKey Considerations
1.1 Dieckmann CondensationNaOEt or NaH100 g - 1 kg85-95% (crude)>90%Anhydrous conditions are critical. Efficient stirring is required for large-scale reactions.
1.2 Hydrolysis & DecarboxylationH₂SO₄100 g - 1 kg80-90%>98% (after distillation)Monitor CO₂ evolution. Ensure complete decarboxylation before work-up.
2.1 CarboxylationLDA, Mander's Reagent10 g - 100 g60-75%>95% (after purification)Strict control of temperature is crucial for selective enolate formation. Mander's reagent is toxic and should be handled with care.

Expert Insights and Troubleshooting

  • Dieckmann Condensation: Low yields in the Dieckmann condensation can often be attributed to wet reagents or solvent. Ensure all materials are scrupulously dried. The choice of base (NaH vs. NaOEt) can influence the reaction rate and yield; optimization may be required for a specific scale.

  • Decarboxylation: Incomplete decarboxylation can lead to a mixture of products. The reaction should be monitored until CO₂ evolution ceases.

  • Carboxylation: The regioselectivity of the carboxylation is dependent on the controlled formation of the kinetic enolate. Maintaining a low temperature (-78 °C) during the addition of LDA and the electrophile is paramount. If a mixture of regioisomers is observed, purification by chromatography will be necessary.

Conclusion and Future Outlook

The synthetic route detailed in these application notes provides a robust and scalable pathway to 7-oxospiro[3.4]octane-5-carboxylic acid. By leveraging a classical Dieckmann condensation and a modern carboxylation protocol, this valuable building block can be prepared in quantities suitable for drug development campaigns. Further process optimization may focus on replacing cryogenic reactions with more plant-friendly conditions and exploring alternative carboxylating agents. The principles and protocols outlined here serve as a solid foundation for the large-scale production of this and related spirocyclic compounds.

References

  • SIOC Journals. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

  • ACS Publications. A Synthesis of a Spirocyclic Macrocyclic Protease Inhibitor for the Treatment of Hepatitis C. Available at: [Link]

  • PMC - NIH. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • PMC. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available at: [Link]

  • ACS Publications. Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Available at: [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of 7-Oxospiro[3.4]octane-5-carboxylic Acid in Drug Discovery

An Application Guide to Cross-Coupling Reactions with 7-Oxospiro[3.4]octane-5-carboxylic Acid In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional (3D) complexity is ever-increa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cross-Coupling Reactions with 7-Oxospiro[3.4]octane-5-carboxylic Acid

In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional (3D) complexity is ever-increasing. Such compounds often exhibit improved pharmacological profiles, including enhanced potency, greater selectivity, and better physicochemical properties compared to their "flat" aromatic counterparts.[1][2] Spirocycles are at the forefront of this paradigm shift, offering rigid, well-defined exit vectors for substituents that enable precise exploration of chemical space.[3]

The 7-oxospiro[3.4]octane-5-carboxylic acid scaffold is a particularly compelling building block for drug discovery programs. It combines several key features:

  • A Rigid Spiro[3.4]octane Core: Provides a unique 3D architecture.

  • A C(sp³)-linked Carboxylic Acid: Offers a handle for direct functionalization or derivatization into amides and esters, crucial for interacting with biological targets or tuning solubility.[4]

  • A Ketone Moiety: Presents an additional site for chemical modification, allowing for multi-directional library expansion.

This guide provides a comprehensive overview of synthetic strategies to leverage this versatile scaffold in drug development, focusing on robust and innovative cross-coupling methodologies. We will move beyond simple recitation of steps to explain the underlying principles and rationale, empowering researchers to adapt and innovate in their own laboratories.

Core Strategy 1: Direct Functionalization via Decarboxylative Cross-Coupling at the C5 Position

The most elegant and modern approach to functionalizing this scaffold is to use the carboxylic acid not as a point of derivatization, but as a latent C(sp³)-nucleophile source. Decarboxylative cross-coupling reactions achieve this by extruding CO2 to generate a radical or organometallic intermediate directly at the C5 position, which can then be coupled with a variety of partners.[5][6] This strategy is highly atom-economical and avoids multi-step protection-deprotection sequences.

Application 1.1: Decarboxylative Arylation (Csp³–Csp² Bond Formation)

Metallaphotoredox catalysis has revolutionized the coupling of C(sp³)-hybridized centers. By merging photoredox and nickel catalysis, previously challenging C(sp³)–C(sp²) bonds can be formed under mild conditions.[6][7] The carboxylic acid is activated in situ, typically as a redox-active ester, which then engages in the catalytic cycle.

Causality Behind the Method: The iridium photocatalyst, upon excitation by visible light, becomes a powerful oxidant capable of oxidizing the activated carboxylic acid. This generates a carbon-centered radical with the loss of CO2. Concurrently, the nickel catalyst undergoes oxidative addition with the aryl halide. The carbon radical is then captured by the Ni(II) complex, which, after reductive elimination, forges the new C-C bond.[6]

Protocol 1: Decarboxylative Arylation of 7-Oxospiro[3.4]octane-5-carboxylic Acid

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Workup & Purification P1 Add carboxylic acid (1.0 eq), aryl bromide (1.2 eq), photocatalyst (1-2 mol%), and Ni catalyst/ligand (5-10 mol%) to an oven-dried vial. R1 Add anhydrous, degassed solvent (e.g., EtOAc, DMAc). P1->R1 R2 Add base (e.g., BTMG, 1.5 eq) via syringe. R1->R2 C1 Seal vial and place in photoreactor equipped with cooling fan. R2->C1 C2 Irradiate with blue LEDs at room temperature for 12-24 h. C1->C2 C3 Monitor reaction by LC-MS or TLC. C2->C3 W1 Quench reaction with saturated NH4Cl (aq). C3->W1 W2 Extract with an organic solvent (e.g., EtOAc). W1->W2 W3 Dry organic layer (Na2SO4), filter, and concentrate. W2->W3 W4 Purify by flash column chromatography. W3->W4

Caption: Experimental workflow for decarboxylative arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 7-oxospiro[3.4]octane-5-carboxylic acid (0.2 mmol, 1.0 equiv.), the desired aryl bromide (0.24 mmol, 1.2 equiv.), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 2 mol%), and NiBr₂·glyme (0.01 mmol, 5 mol%) with the corresponding ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.01 mmol, 5 mol%).

  • Solvent and Base Addition: The vial is sealed with a septum and purged with nitrogen. Anhydrous, degassed ethyl acetate (EtOAc, 2.0 mL) is added, followed by 1-tert-Butyl-2,2,4,4,4-pentakis(dimethylamino)-2λ⁵,4λ⁵-catenadi(phosphazene) (BTMG) (0.26 mmol, 1.3 equiv.) via syringe.

  • Execution: The vial is sealed tightly and placed approximately 5 cm from a blue LED light source, with a fan to maintain the reaction at room temperature. The reaction is stirred for 12-24 hours.

  • Monitoring: Progress is monitored by withdrawing a small aliquot, quenching it, and analyzing by LC-MS or TLC.

  • Workup: Upon completion, the reaction mixture is diluted with EtOAc and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 5-aryl-7-oxospiro[3.4]octane derivative.

Data Presentation: Recommended Reaction Parameters

ComponentRecommended Reagents/ConditionsRationale & Field Insights
Ni Precatalyst NiBr₂·glyme, NiCl₂·DMEReadily available and effective Ni(II) sources for generating the active Ni(0) species.[7]
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)Standard ligand for metallaphotoredox catalysis; stabilizes the nickel catalyst.
Photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Strong oxidizing potential in its excited state, necessary to generate the radical from the carboxylic acid.
Base BTMG, DBUOrganic, non-nucleophilic bases are preferred to avoid side reactions. BTMG has shown broad applicability.[7]
Solvent EtOAc, DMAc, DioxaneAprotic solvents are required. The optimal choice may depend on substrate solubility.[7]

Core Strategy 2: Functionalization via the Ketone Moiety (C7 Position)

An alternative strategy involves using the ketone at C7 as a synthetic handle. By converting the ketone to a vinyl triflate, a reactive electrophilic site is created that is amenable to a wide array of classical palladium-catalyzed cross-coupling reactions.[8] This approach allows for functionalization at a different position on the spirocyclic core, complementing the decarboxylative strategy.

Causality Behind the Method: This is a multi-step sequence.

  • Protection: The carboxylic acid is first protected as an ester to prevent interference with the strongly basic conditions required for triflate formation and subsequent coupling reactions.[4]

  • Triflation: The ketone is converted to its corresponding enolate, which is then trapped with a triflating agent (e.g., Tf₂O or Comins' reagent) to form a stable vinyl triflate.

  • Cross-Coupling: The C-O bond of the vinyl triflate readily undergoes oxidative addition to a Pd(0) catalyst, initiating standard cross-coupling catalytic cycles like Suzuki-Miyaura or Buchwald-Hartwig.[9][10]

Caption: Overall workflow for C7 functionalization.

Protocol 2.1: Esterification and Vinyl Triflate Formation
  • Esterification (Example): To a solution of 7-oxospiro[3.4]octane-5-carboxylic acid (1.0 g, 5.94 mmol) in methanol (20 mL) at 0 °C, add thionyl chloride (0.52 mL, 7.13 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Remove the solvent under reduced pressure and purify to obtain the methyl ester.

  • Vinyl Triflate Formation: Dissolve the methyl ester (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C under a nitrogen atmosphere. Add KHMDS (1.1 equiv., 0.5 M solution in toluene) dropwise and stir for 1 hour. Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, 1.1 equiv.) in THF dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl, extract with ether, and purify by column chromatography.

Application 2.2: Suzuki-Miyaura Coupling of the Vinyl Triflate

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with a halide or triflate.[11][12]

Step-by-Step Methodology:

  • Setup: In a glovebox or under inert atmosphere, combine the vinyl triflate (1.0 equiv.), the desired boronic acid (1.5 equiv.), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., SPhos, 5 mol%), and K₃PO₄ (3.0 equiv.) in a reaction vial.

  • Execution: Add degassed 1,4-dioxane/water (e.g., 10:1 ratio) and seal the vial. Heat the reaction to 80-100 °C for 6-12 hours.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography. The final product can be hydrolyzed back to the carboxylic acid if desired.

Application 2.3: Buchwald-Hartwig Amination of the Vinyl Triflate

This reaction is a cornerstone of C-N bond formation, enabling the coupling of amines with aryl or vinyl electrophiles.[9][13]

Step-by-Step Methodology:

  • Setup: In a glovebox, combine the vinyl triflate (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base like LHMDS or NaOtBu (1.5 equiv.).[13]

  • Execution: Add anhydrous toluene or dioxane, seal the vial, and heat to 80-110 °C for 4-18 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by flash chromatography to obtain the C7-aminated spirocycle.

Data Presentation: Comparative Strategy Overview

StrategyPosition FunctionalizedBond FormedKey AdvantagesKey Considerations
Decarboxylative Coupling C5Csp³–Csp², Csp³–NSingle step, high atom economy, uses C(sp³) acid directly.Requires specialized photoredox setup; catalyst/base screening may be needed.
Ketone-Mediated Coupling C7Csp²–Csp², Csp²–NUses well-established, robust reactions (Suzuki, B-H); broad substrate scope.Multi-step sequence (protection, triflation, coupling); lower overall yield.

Advanced & Emerging Strategies: C-H Activation

A frontier approach for derivatization is the direct functionalization of C-H bonds.[14] For the 7-oxospiro[3.4]octane core, the oxygen atom of the ketone could potentially serve as a directing group to facilitate regioselective C-H activation at the adjacent C6 or C8 positions.[15] While this would require significant methodological development, it represents a powerful potential strategy for accessing novel derivatives by forging C-C or C-heteroatom bonds at otherwise unreactive sites. Such reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium and often require an oxidant.[16]

Summary & Outlook

7-Oxospiro[3.4]octane-5-carboxylic acid is a high-value scaffold for generating diverse chemical libraries for drug discovery. By understanding and applying the distinct chemical strategies outlined in this guide, researchers can unlock its full potential.

  • Decarboxylative coupling offers a rapid and direct route to functionalize the C5 position.

  • Ketone-to-triflate conversion provides a robust, albeit multi-step, pathway to access C7-functionalized analogs via classic cross-coupling reactions.

  • Future exploration of C-H activation could provide access to yet more novel chemical space.

The choice of strategy will depend on the desired final structure and the synthetic resources available. By leveraging these powerful catalytic methods, scientists can efficiently navigate the path from this versatile building block to novel therapeutic candidates.

References

  • Decarboxyl
  • Doubly Decarboxylative sp3–sp3 Cross-Coupling of Carboxylic Acids.
  • Reisman, S. E., et al. Decarboxylative C(sp2)–C(sp3) Cross-Coupling of Bicyclo[1.1.1]pentane and Cubane Carboxylic Acids Using a Nickel(II) Aryl Pr. ChemRxiv.
  • Decarboxylative sp³ C–N couplings with a series of secondary alkyl acids.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Buchwald–Hartwig amin
  • Sonogashira coupling - Wikipedia.
  • Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions.
  • Synthesizing chiral spiro compounds using asymmetric amination chemistry.
  • General approach to spirocycles via the Suzuki coupling reaction.
  • A Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs: A Guide for Researchers. Benchchem.
  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC.
  • C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. TCI Chemicals.
  • Concepts a Previous work: palladium-catalyzed intramolecular...
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
  • A concise synthesis of functionalized 7-oxa-[13]-helicenes. ResearchGate.

  • Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. Benchchem.
  • Chapter 18: Catalytic C-H Functionalization. University of Illinois Urbana-Champaign.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-catalyzed difluorocarbene transfer enables access to enantioenriched chiral spirooxindoles. PMC.
  • (PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update.
  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
  • Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. The Journal of Organic Chemistry.
  • Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery. Benchchem.
  • Palladium-C
  • Palladium-Catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes Using α,α-Dialkylcrotyl- and Allylhydrazones. Journal of the American Chemical Society.
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • 7-Oxo-6-azaspiro[3.4]octane-5-carboxylic acid. Guidechem.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Enamine.
  • Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. PMC.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
  • Direct Sp3 α-C–H activation and functionalization of alcohol and ether. Chemical Society Reviews (RSC Publishing).
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • C–H Functionaliz
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Medicinal Chemistry Applic
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI.
  • Synthesis and Structures of Two Functionalized Isobenzofurans: (3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid and (3aα,4β,7β,7aα). Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 7-oxospiro[3.4]octane-5-carboxylic acid synthesis

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis . Spirocyclic scaffolds, particularly spiro[3.4]octanes, have emerged as privileged pharmacophores in medicinal chemistry due to their rigid, inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis .

Spirocyclic scaffolds, particularly spiro[3.4]octanes, have emerged as privileged pharmacophores in medicinal chemistry due to their rigid, inherent three-dimensional conformations which optimize the physicochemical and pharmacokinetic properties of drug candidates [1]. However, constructing the highly strained spiro[3.4]octane core—specifically 7-oxospiro[3.4]octane-5-carboxylic acid —presents unique synthetic challenges. The primary failure points typically involve poor regioselectivity, competing intermolecular polymerizations, and degradation of the strained cyclobutane ring during late-stage transformations.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Below, you will find a self-validating, highly convergent synthetic workflow, step-by-step protocols, and a troubleshooting Q&A engineered to maximize your yield and ensure reproducible scale-up.

I. Synthetic Workflow & Logical Design

The most robust method to synthesize 7-oxospiro[3.4]octane-5-carboxylic acid avoids direct double-alkylation of cyclopentanones, which suffers from poor regiocontrol. Instead, we utilize a highly convergent Knoevenagel–Michael–Dieckmann sequence starting from cyclobutanone.

The Causality of Convergence: The brilliance of this specific route lies in the Dieckmann condensation step. The triester intermediate can cyclize via two distinct enolate pathways. Because of the symmetry of the succinate moiety, both cyclization pathways converge to yield the exact same constitutional isomer after decarboxylation. This creates a self-validating system where regiochemical "errors" during cyclization self-correct in the final step.

SynthesisWorkflow A Cyclobutanone (Starting Material) B Methyl 2-cyclobutylideneacetate (HWE Olefination) A->B Trimethyl phosphonoacetate NaH, THF C Triester Intermediate (Michael Addition) B->C Dimethyl succinate LDA, -78°C D Spiro-Bicyclic β-Keto Esters (Dieckmann Condensation) C->D NaOMe, MeOH High Dilution (0.05 M) E 7-Oxospiro[3.4]octane-5-carboxylic acid (Hydrolysis & Decarboxylation) D->E 1. NaOH, H2O 2. HCl, Heat

Synthetic workflow for 7-oxospiro[3.4]octane-5-carboxylic acid via Dieckmann condensation.

II. Step-by-Step Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize methyl 2-cyclobutylideneacetate.

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M) under argon at 0 °C.

  • Add trimethyl phosphonoacetate (1.1 eq) dropwise. Causality: Slow addition controls the evolution of H₂ gas and prevents localized exotherms that degrade the phosphonate.

  • Once the solution is clear (indicating complete enolate formation), add cyclobutanone (1.0 eq) dropwise.

  • Stir at room temperature for 4 h. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation.

Step 2: Michael Addition

Objective: Synthesize dimethyl 2-(1-(2-methoxy-2-oxoethyl)cyclobutyl)succinate.

  • Cool a solution of diisopropylamine (1.15 eq) in anhydrous THF to -78 °C. Add n-BuLi (1.1 eq) to generate LDA.

  • Add dimethyl succinate (1.1 eq) dropwise and stir for 45 min at -78 °C to form the lithium enolate.

  • Slowly add methyl 2-cyclobutylideneacetate (1.0 eq) over 1 hour using a syringe pump. Causality: Maintaining a low concentration of the electrophile prevents the succinate enolate from undergoing self-condensation (Claisen) and favors the cross-Michael addition.

  • Quench at -78 °C with glacial acetic acid, warm to room temperature, and extract with EtOAc. Purify via silica gel chromatography.

Step 3: Dieckmann Condensation & Decarboxylation

Objective: Synthesize 7-oxospiro[3.4]octane-5-carboxylic acid.

  • Dissolve the triester intermediate in anhydrous MeOH to a strict concentration of 0.05 M .

  • Add sodium methoxide (NaOMe, 2.5 eq) and heat to reflux for 12 h.

  • Evaporate the MeOH, dissolve the crude β-keto ester in 2M NaOH (aqueous), and reflux for 4 h to achieve complete saponification.

  • Cool to 0 °C and carefully acidify to pH 1 using 6M HCl. Heat the acidic solution to 80 °C for 6 h to drive decarboxylation.

  • Extract the aqueous layer thoroughly with EtOAc (5x), dry, and concentrate to yield the final spirocyclic acid.

III. Troubleshooting Guides & FAQs

Q1: My yield for the Dieckmann condensation is consistently below 40%, and the NMR shows a complex mixture of high-molecular-weight species. How do I fix this? A: You are experiencing competing intermolecular polymerization. The Dieckmann condensation is an equilibrium-driven process. To favor the intramolecular formation of the 5-membered ring, you must manipulate both thermodynamics and kinetics.

  • Solution: Dilute your reaction. Operating at 0.5 M heavily favors intermolecular attack. Drop your concentration to 0.05 M. Furthermore, use an excess of base (2.5 eq). The formation of the highly stable enolate of the resulting β-keto ester is the thermodynamic sink that drives the reaction forward.

Table 1: Quantitative Optimization of the Dieckmann Condensation

Base (Equivalents) Solvent Concentration Temperature Isolated Yield (%) Mechanistic Outcome
NaOMe (1.2 eq) MeOH 0.50 M Reflux 34% Intermolecular polymerization dominates
NaOMe (1.2 eq) MeOH 0.05 M Reflux 61% Intramolecular cyclization favored
NaOMe (2.5 eq) MeOH 0.05 M Reflux 84% Excess base drives equilibrium via enolate

| KOtBu (2.5 eq) | THF | 0.05 M | 65 °C | 41% | Transesterification/side products observed |

Q2: During the Michael addition, I am seeing a mixture of ethyl and methyl esters in my mass spec. Why is this happening? A: This is a classic transesterification issue. If you used triethyl phosphonoacetate in Step 1 (yielding an ethyl ester) but used dimethyl succinate in Step 2, the methoxide/ethoxide generated in situ during the subsequent Dieckmann cyclization will scramble your esters.

  • Solution: Maintain absolute ester parity across the entire workflow. Use trimethyl phosphonoacetate, dimethyl succinate, and sodium methoxide in methanol. This self-validating matching prevents transesterification mixtures and simplifies NMR characterization.

Q3: The final decarboxylation step is destroying my spirocyclic core. Is the cyclobutane ring opening? A: Yes. While carbocyclic spiro[3.4]octanes are generally stable [2], prolonged exposure to harsh aqueous acids (like 6M HCl at reflux) can induce ring-opening of the strained cyclobutane via carbocation intermediates.

  • Solution: If aqueous acidic decarboxylation is degrading your core, switch to a Krapcho decarboxylation . Isolate the intermediate methyl ester, dissolve it in wet DMSO with 2.0 equivalents of NaCl, and heat to 160 °C. The chloride ion acts as a nucleophile to attack the methyl group of the ester, releasing CO₂ under neutral conditions, perfectly preserving the spirocyclic strain.

Q4: Can I synthesize this scaffold using transition-metal catalysis instead of the Dieckmann route? A: Yes, recent advances in nickel catalysis have enabled the synthesis of diverse spirocyclic chemical spaces [3]. However, transition-metal catalyzed [3+2] cycloadditions or strain-release spirocyclizations often require highly specialized, expensive ligands and custom-synthesized bicyclo[1.1.0]butane precursors. For robust, multi-gram scale-up in a drug development setting, the classical Dieckmann route remains the most cost-effective and operationally reliable method.

IV. References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate / Tetrahedron Letters URL:[1]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: NIH / PMC URL:[2]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: Chinese Chemical Society (CCS Chemistry) URL:[3]

Sources

Optimization

Technical Support Center: Purification of 7-oxospiro[3.4]octane-5-carboxylic acid

Welcome to the technical support center for the purification of 7-oxospiro[3.4]octane-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-oxospiro[3.4]octane-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique spirocyclic compound. Here, we address common challenges and provide practical, in-depth solutions based on established chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 7-oxospiro[3.4]octane-5-carboxylic acid?

A1: The impurities in your crude product are highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the spirocyclic system.

  • Reaction Byproducts: Side reactions can lead to the formation of structurally related molecules.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present.

  • Inorganic Salts: These can be introduced during the reaction or quenching steps.[1]

A thorough understanding of your synthetic pathway is the first step in identifying potential impurities and selecting an appropriate purification strategy.[2]

Q2: My purified 7-oxospiro[3.4]octane-5-carboxylic acid is a sticky gum or oil, but I was expecting a solid. What should I do?

A2: This is a common issue when residual solvents or impurities are present, which can disrupt the crystal lattice formation. Here are several steps to troubleshoot this:

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the sample under a high vacuum for an extended period. Gentle heating can sometimes aid this process, but be cautious of potential degradation.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is insoluble, such as hexanes or diethyl ether. This can often wash away impurities and induce crystallization.

  • Re-purification: If the issue persists, it is likely due to impurities that are co-purifying with your product. Consider an alternative purification method as outlined in this guide.

Q3: I'm seeing significant streaking of my compound on a silica gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a frequent problem.[1] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic nature of the silica gel.[1] This can result in a mixture of protonated and deprotonated forms of your compound, leading to tailing on the TLC plate.[1]

To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[1] This ensures that your 7-oxospiro[3.4]octane-5-carboxylic acid remains fully protonated and migrates as a more defined spot.[1]

Troubleshooting Purification Techniques

This section provides detailed troubleshooting guides for the most common purification techniques applicable to 7-oxospiro[3.4]octane-5-carboxylic acid.

Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for separating acidic compounds like 7-oxospiro[3.4]octane-5-carboxylic acid from neutral or basic impurities.[3][4] The principle lies in the differential solubility of the acidic compound and its corresponding salt.[5]

Troubleshooting Guide: Acid-Base Extraction
Issue Potential Cause Recommended Solution
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can also help to break up emulsions.[6]
Low Recovery of Product After Re-acidification The compound may have some water solubility.After acidification, if precipitation is incomplete, perform several extractions of the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[7]
Product Precipitates as an Oil or is Gummy Impurities are precipitating with the product.Ensure the aqueous layer is cooled in an ice bath before and during acidification.[1] This can sometimes improve the crystallinity of the precipitate. If the problem persists, the collected material may require further purification by another method.
Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.[5]

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃).[1][8] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.[1]

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.[3][5] Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: To ensure complete extraction of the carboxylic acid, repeat the process with a fresh portion of the basic solution.[1] Combine the aqueous extracts.

  • Back-Washing (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any lingering neutral or basic impurities.[8]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath.[1] Slowly add a strong acid, such as 6M HCl, dropwise until the solution is acidic (test with litmus paper).[1] Your purified 7-oxospiro[3.4]octane-5-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water to remove any residual salts.[1] Dry the purified product under a vacuum.[9]

G cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent Neutral_Basic Neutral/Basic Impurities in Organic Solvent Crude->Neutral_Basic Isolate Organic Layer Aqueous_Salt Aqueous Sodium Salt of Carboxylic Acid Crude->Aqueous_Salt Add NaHCO₃ (aq) (Extraction) Aqueous_Salt->Crude (Separation) Precipitate Precipitated Pure Carboxylic Acid Aqueous_Salt->Precipitate Add HCl (aq) (Re-acidification)

Caption: Workflow for Acid-Base Extraction.

Recrystallization

For solid samples of 7-oxospiro[3.4]octane-5-carboxylic acid, recrystallization can be a highly effective purification technique, particularly for removing small amounts of impurities.[9] The success of this method relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Guide: Recrystallization
Issue Potential Cause Recommended Solution
Product Does Not Dissolve, Even When Heated The chosen solvent is not suitable.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.
No Crystals Form Upon Cooling The solution is too dilute, or the cooling process is too rapid.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of the pure compound. If that fails, slowly evaporate some of the solvent to increase the concentration and then cool again.
Oiling Out The boiling point of the solvent is too high, or the compound is melting before it dissolves.Use a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
Premature Crystallization During Hot Filtration The solution cools too quickly on the filter paper or in the funnel.Preheat the filtration funnel and filter paper with hot solvent before filtering the solution.[1]
Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system where 7-oxospiro[3.4]octane-5-carboxylic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for carboxylic acids include water, ethanol, ethyl acetate, or mixtures thereof.[9]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to just dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[1]

  • Drying: Dry the crystals thoroughly under a vacuum to remove all traces of solvent.

G Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filt Hot Filtration (if needed) Dissolve->Hot_Filt Cool Slow Cooling Hot_Filt->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General Recrystallization Workflow.

Column Chromatography

Column chromatography is a versatile technique for separating compounds with similar polarities.[1] For 7-oxospiro[3.4]octane-5-carboxylic acid, this method can be particularly useful when other techniques fail to provide the desired purity.

Troubleshooting Guide: Column Chromatography
Issue Potential Cause Recommended Solution
Poor Separation of Compounds The chosen eluent system has the wrong polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. If compounds are moving too quickly, decrease the eluent polarity. If they are sticking to the column, increase the polarity.[6]
Tailing or Streaking of the Product Band Strong interaction between the carboxylic acid and the silica gel.As with TLC, add a small amount (0.5-1%) of a volatile acid (e.g., acetic acid) to the eluent to keep the compound protonated.[1]
Cracking of the Silica Gel Bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.
Detailed Protocol: Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good solvent system will provide a clear separation between your product and any impurities, with an Rf value for your product typically between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-oxospiro[3.4]octane-5-carboxylic acid.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved March 25, 2026, from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved March 25, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved March 25, 2026, from [Link]

  • Plu.mx. (n.d.). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. Retrieved March 25, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2014, March 13). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Retrieved March 25, 2026, from [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved March 25, 2026, from [Link]

  • ResearchGate. (2014, December 30). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved March 25, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

optimizing reaction conditions for 7-oxospiro[3.4]octane-5-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating complex spirocyclic bioisosteres into their discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating complex spirocyclic bioisosteres into their discovery pipelines.

The 7-oxospiro[3.4]octane-5-carboxylic acid (CAS: 2253639-89-1) scaffold is a highly valuable, rigid structural motif. Spiro[3.4]octane systems have emerged as privileged pharmacophores in medicinal chemistry, offering enhanced three-dimensionality, improved aqueous solubility, and greater metabolic stability compared to traditional planar aromatics . However, constructing this congested architecture presents significant synthetic hurdles. The strain of the cyclobutane ring complicates the trajectory of spirocyclization, and the resulting γ -keto acid derivative is highly sensitive to epimerization and degradation .

This guide provides field-proven insights, causality-driven troubleshooting, and validated protocols to help you optimize your reaction conditions.

Part 1: Synthetic Workflow & Mechanistic Bottlenecks

The most scalable route to 7-oxospiro[3.4]octane-5-carboxylic acid involves the base-mediated intramolecular spirocyclization (Dieckmann-type condensation) of a cyclobutane diester precursor, followed by a carefully controlled ester hydrolysis.

SynthesisWorkflow cluster_0 Phase 1: Spirocyclization cluster_1 Phase 2: Hydrolysis & Isolation Node1 Cyclobutane Diester Precursor Node2 Intramolecular Cyclization (Dieckmann-type) Node1->Node2 Base (e.g., LiHMDS) Solvent (THF) Node3 Spiro[3.4]octane Ester Intermediate Node2->Node3 Ring Closure NodeErr1 Hazard: Intermolecular Oligomerization Node2->NodeErr1 Node4 Ester Hydrolysis Node3->Node4 LiOH, THF/H2O 0 °C to RT Node5 7-Oxospiro[3.4]octane- 5-carboxylic acid Node4->Node5 Careful Acidification (pH 3-4) NodeErr2 Hazard: C5 Epimerization & Degradation Node4->NodeErr2

Figure 1: Synthetic workflow for 7-oxospiro[3.4]octane-5-carboxylic acid and failure points.

Part 2: Troubleshooting & FAQs

Q1: My spirocyclization yield is stuck below 40%, and LC-MS shows significant high-molecular-weight byproducts. How can I drive the intramolecular reaction? A1: You are experiencing kinetic competition between intramolecular ring closure and intermolecular oligomerization. Causality: The inherent strain of the adjacent cyclobutane ring alters the Bürgi-Dunitz trajectory required for the 5-membered ring transition state. If the local concentration of the enolate is too high, intermolecular attack on a neighboring diester outcompetes the slower spirocyclization. Solution: Implement pseudo-high-dilution techniques. Do not run this as a batch reaction. Instead, use a syringe pump to add the precursor to a solution of the base over 4–6 hours, maintaining an active monomer concentration below 0.05 M. Switching to a non-nucleophilic, bulky base like LiHMDS also prevents competitive transesterification.

Q2: Following ester hydrolysis, my NMR shows a mixture of diastereomers at the C5 position. How do I prevent epimerization? A2: The C5 proton is α to the carboxylic acid and is rendered highly acidic by the inductive pull of the spiro-system and the C7 ketone. Causality: Under prolonged or harsh basic conditions (e.g., NaOH at reflux), the C5 enolate readily forms. Upon reprotonation during the aqueous workup, thermodynamic equilibration heavily favors a diastereomeric mixture. Solution: Switch to mild hydrolysis conditions utilizing Lithium Hydroxide (LiOH). Lithium coordinates tightly to the forming carboxylate oxygen atoms, creating a rigid chelate that provides a protective kinetic barrier against α -deprotonation compared to sodium or potassium counterions . Keep the temperature strictly between 0 °C and 25 °C.

Q3: I am losing product during the final aqueous workup. The yield drops significantly after acidification. What is happening? A3: 7-Oxospiro[3.4]octane-5-carboxylic acid is highly polar and possesses significant water solubility. Causality: Over-acidification (pH < 2) protonates the ketone oxygen slightly, increasing aqueous solubility, while high salt concentrations from neutralized bases can trap the product in the aqueous phase. Solution: Acidify carefully to exactly pH 3.0–3.5 using 1M HCl at 0 °C. Extract repeatedly with a polar organic solvent mixture (e.g., EtOAc containing 10% isopropanol). If extraction fails, isolate the product as a stable dicyclohexylamine (DCHA) salt directly from the organic phase.

Part 3: Optimization Data

Summarizing quantitative data is critical for selecting the right parameters. Below are the optimization matrices for the two most problematic steps.

Table 1: Base and Solvent Screening for Spirocyclization

Entry Base (1.2 eq) Solvent Concentration (M) Addition Method Yield (%) Oligomer (%)
1 NaH THF 0.20 Batch 22 65
2 KOtBu THF 0.20 Batch 35 50
3 KOtBu Toluene 0.05 Syringe Pump (4h) 78 < 5

| 4 | LiHMDS | THF | 0.05 | Syringe Pump (4h) | 82 | < 2 |

Table 2: Optimization of Ester Hydrolysis

Entry Reagent Solvent System Temp (°C) Time (h) Yield (%) C5 Epimerization (cis:trans)
1 NaOH (2.0 eq) MeOH / H₂O 60 2.0 45 55:45
2 NaOH (2.0 eq) THF / H₂O 25 12.0 68 70:30

| 3 | LiOH (1.5 eq) | THF / MeOH / H₂O | 0 to 25 | 6.0 | 92 | > 95:5 |

Part 4: Validated Experimental Protocols

The following self-validating protocols have been optimized to ensure high fidelity and reproducibility.

Protocol A: Scale-Up Spirocyclization (Dieckmann-Type)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a syringe pump apparatus.

  • Base Loading: Add a 1.0 M solution of LiHMDS in THF (1.2 equivalents) and dilute with anhydrous THF to achieve a base concentration of 0.1 M. Cool the solution to -78 °C.

  • Continuous Addition: Dissolve the cyclobutane diester precursor (1.0 equivalent) in anhydrous THF (to make a 0.5 M solution). Using the syringe pump, add this solution dropwise to the base over a strict 4-hour period.

  • Cyclization: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting material with a single, highly UV-active lower-Rf spot.

  • Quench: Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Mild Hydrolysis and Isolation
  • Solvent System: Dissolve the crude spiro[3.4]octane ester intermediate in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).

  • Hydrolysis: Cool the mixture to 0 °C in an ice bath. Add LiOH monohydrate (1.5 equivalents) in a single portion. Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 5 hours.

  • Volatile Removal: Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove THF and MeOH.

  • Acidification (Critical Step): Dilute the remaining aqueous layer with 10 mL of ice water. Layer with EtOAc. While vigorously stirring at 0 °C, add 1M HCl dropwise until the aqueous layer reaches exactly pH 3.0–3.5 (verify with a calibrated pH meter, not just pH paper).

  • Extraction: Extract immediately with EtOAc containing 10% isopropanol (4 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the pure 7-oxospiro[3.4]octane-5-carboxylic acid.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews URL:[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes RSC Advances URL:[Link]

  • Evaluation of Oxetan-3-Ol, Thietan-3-Ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group ACS Medicinal Chemistry Letters URL:[Link]

Reference Data & Comparative Studies

Comparative

Bioisosteric Replacement Strategies: 7-Oxospirooctane-5-carboxylic Acid vs. Traditional Planar Scaffolds

Bioisosteric Replacement Strategies: 7-Oxospiro[1]octane-5-carboxylic Acid vs. Traditional Planar Scaffolds Executive Summary In modern medicinal chemistry, overcoming the physicochemical liabilities of planar aromatic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Bioisosteric Replacement Strategies: 7-Oxospiro[1]octane-5-carboxylic Acid vs. Traditional Planar Scaffolds

Executive Summary

In modern medicinal chemistry, overcoming the physicochemical liabilities of planar aromatic rings—such as poor aqueous solubility, high metabolic clearance, and off-target promiscuity—is a critical hurdle. The transition from two-dimensional "flat" structures to three-dimensional architectures is a proven strategy to improve clinical translation rates. This guide provides an objective technical comparison between traditional planar scaffolds (e.g., substituted benzoic acids) and the highly versatile spirocyclic bioisostere, 7-oxospiro[1]octane-5-carboxylic acid . By detailing the mechanistic rationale, comparative physicochemical profiling, and self-validating experimental workflows, this guide equips drug development professionals with the tools to effectively integrate this bifunctional building block into their synthetic pipelines.

Mechanistic Rationale for Spirocyclic Bioisosterism

The concept of "Escape from Flatland" dictates that increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with improved solubility and clinical success . Traditional planar scaffolds, such as 3-acetylbenzoic acid, suffer from extensive π−π stacking, which drives crystal lattice energy up and aqueous solubility down.

Replacing a meta- or para-substituted benzene ring with a spiro[1]octane core fundamentally alters the molecule's spatial geometry .

  • Vector Projection: The spirocyclic core projects substituents in a rigid, three-dimensional orientation, improving target pocket complementarity while preventing flat-stacking.

  • Bifunctional Orthogonality: 7-Oxospiro[1]octane-5-carboxylic acid (CAS 2253639-89-1) offers two orthogonal handles: a C5-carboxylic acid for robust amide coupling and a C7-ketone for downstream functionalization (e.g., reductive amination). This allows for modular late-stage diversification.

G Planar Traditional Planar Scaffold (e.g., 3-Acetylbenzoic Acid) - Low Fsp3 - Poor Solubility - High π-π Stacking Target Target Binding Pocket (Enhanced Complementarity) Planar->Target Flat Binding Spiro 7-Oxospiro[3.4]octane-5-carboxylic Acid - High Fsp3 - 3D Conformation - Improved PK Profile Spiro->Target 3D Vector Projection

Logical comparison of planar vs. spirocyclic bioisosteric replacement.

Comparative Profiling: Planar vs. Spirocyclic Scaffolds

To objectively evaluate the impact of this bioisosteric replacement, we compare a model drug-like derivative synthesized from 3-acetylbenzoic acid against its matched molecular pair derived from 7-oxospiro[1]octane-5-carboxylic acid. The introduction of the spirocycle dramatically shifts the physicochemical profile.

Physicochemical Property3-Acetylbenzoic Acid Derivative (Planar)7-Oxospiro[1]octane-5-carboxylic Acid Derivative (Spiro)
Fsp3​ (Fraction sp3) 0.150.85
clogD (pH 7.4) 3.21.8
Kinetic Solubility (µM) < 10> 150
HLM Clearance (µL/min/mg) 45.212.4
Plasma Protein Binding (%) 98.582.1

Data Interpretation: The spirocyclic replacement lowers the lipophilicity (clogD) and disrupts planarity, leading to a >15-fold increase in kinetic solubility. Furthermore, the removal of the electron-rich aromatic ring significantly reduces vulnerability to cytochrome P450-mediated oxidative metabolism, as evidenced by the improved Human Liver Microsome (HLM) clearance rates.

Experimental Workflows

The following protocols outline a self-validating, two-step functionalization of 7-oxospiro[1]octane-5-carboxylic acid. The causality behind reagent selection is detailed to ensure robust execution.

Protocol 1: Amide Coupling at the C5-Carboxylic Acid

Causality & Logic: The C5 position of the spiro[1]octane ring is sterically hindered compared to an unhindered benzoic acid. Standard coupling reagents like EDC/HOBt often result in incomplete conversion. Therefore, HATU is selected for its superior ability to generate a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere, dissolve 7-oxospiro[1]octane-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the product mass ( [M+H]+ ) validates the completion of the coupling.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Reductive Amination at the C7-Ketone

Causality & Logic: The C7-ketone provides an ideal vector for introducing solubilizing basic amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the intermediate amide from Protocol 1 (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add the desired secondary amine (1.5 equiv) and a catalytic amount of glacial acetic acid (0.1 equiv) to facilitate iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (2.0 equiv) in one portion. Stir the reaction mixture overnight at room temperature.

  • Validation: Quench a 10 µL aliquot in MeOH and analyze via LC-MS to confirm the complete consumption of the ketone intermediate and the formation of the amine product.

  • Workup & Purification: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Concentrate the combined organic layers and purify via preparative HPLC (C18 column, MeCN/H₂O with 0.1% TFA) to yield the final functionalized spirocycle.

G Step1 1. Amide Coupling (C5-Carboxylic Acid + Amine) HATU, DIPEA, DMF Step2 2. LC-MS Validation Confirm Amide Formation Step1->Step2 Step3 3. Reductive Amination (C7-Ketone + 2° Amine) NaBH(OAc)3, DCE Step2->Step3 Step4 4. Final Purification Prep-HPLC & NMR Step3->Step4

Step-by-step experimental workflow for dual-functionalization of the spiro scaffold.

Conclusion

The utilization of 7-oxospiro[1]octane-5-carboxylic acid as a bioisostere for planar aromatic rings offers a profound advantage in modern drug design. By increasing Fsp3​ and introducing rigid 3D vectors, this scaffold effectively mitigates solubility and metabolic liabilities associated with traditional planar compounds. When executed with sterically conscious coupling reagents and selective reductive amination protocols, this bifunctional building block serves as a highly reliable engine for generating robust, clinic-ready chemical matter.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: increasing proportion of sp3 hybridized carbon atoms and their impact on clinical success." Journal of Medicinal Chemistry.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

Sources

Validation

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Guide to 7-oxospiro[3.4]octane-5-carboxylic acid and Traditional Cycloalkane Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic and aliphatic ring systems.[1] This guide provides an in-depth, objective comparison of an emerging three-dimensional scaffold, 7-oxospiro[3.4]octane-5-carboxylic acid, against its more conventional cycloalkane counterparts, such as cyclohexanecarboxylic acid. We will delve into the structural nuances, physicochemical properties, and the profound implications these differences have on drug design and performance, supported by experimental data and established protocols.

The Rationale for Dimensionality: Why Spirocycles?

Traditional cycloalkane scaffolds, while foundational in medicinal chemistry, often present limitations in achieving optimal spatial orientation of pharmacophoric groups.[2] Spirocyclic systems, characterized by two rings sharing a single carbon atom, offer a rigid and structurally complex framework.[3] This inherent three-dimensionality of spirocycles, such as 7-oxospiro[3.4]octane-5-carboxylic acid, allows for a more precise projection of functional groups into three-dimensional space, potentially leading to enhanced interactions with biological targets.[4] This can translate to increased potency and selectivity.[5] Furthermore, the introduction of a spirocenter often results in a higher fraction of sp³-hybridized carbons, which has been correlated with improved solubility and metabolic stability, key attributes for successful drug candidates.[3]

At a Glance: Physicochemical Properties

A direct comparison of the calculated physicochemical properties of 7-oxospiro[3.4]octane-5-carboxylic acid and the traditional cyclohexanecarboxylic acid reveals key differences that can influence their behavior in biological systems.

Property7-oxospiro[3.4]octane-5-carboxylic acidCyclohexanecarboxylic acidImplication in Drug Discovery
Molecular Formula C₈H₁₁NO₃C₇H₁₂O₂
Molecular Weight ( g/mol ) 169.18128.17Adherence to Lipinski's Rule of Five.
XLogP3 -0.61.9A lower LogP suggests increased hydrophilicity, which can lead to improved aqueous solubility.
Hydrogen Bond Donor Count 11Both can act as hydrogen bond donors.
Hydrogen Bond Acceptor Count 32The spirocyclic compound has an additional hydrogen bond acceptor, potentially allowing for more interactions with the biological target.
Topological Polar Surface Area (TPSA) 66.4 Ų37.3 ŲA higher TPSA is often associated with lower cell permeability.

Data sourced from PubChem.[6][7]

The lower XLogP3 value for the spirocyclic scaffold suggests a greater degree of polarity, which can be advantageous for improving aqueous solubility, a common hurdle in drug development. However, the higher TPSA may indicate a potential for lower passive diffusion across cell membranes, a factor that would need to be carefully balanced during lead optimization.

Structural and Conformational Considerations

The defining feature of 7-oxospiro[3.4]octane-5-carboxylic acid is its rigid, spirocyclic core. This rigidity significantly reduces the number of accessible conformations compared to the more flexible cyclohexanecarboxylic acid.

Caption: Conformational differences between spirocyclic and monocyclic scaffolds.

This conformational restriction can be a significant advantage in drug design.[8][9] By locking the molecule into a more defined shape, the entropic penalty of binding to a target is reduced, which can lead to higher binding affinity.[8] In contrast, the flexible nature of the cyclohexane ring, with its chair and boat conformations, means that a larger number of conformers exist in solution, and only a fraction of these may be in the bioactive conformation required for target engagement.

Experimental Protocols for Comparative Assessment

To empirically evaluate the performance of these scaffolds, standardized in vitro assays are indispensable. Below are detailed protocols for assessing metabolic stability and cell permeability, two critical parameters in drug development.

Metabolic Stability Assay Using Human Liver Microsomes

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver. A higher metabolic stability often translates to a longer in vivo half-life.

Objective: To determine the in vitro intrinsic clearance of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compounds (7-oxospiro[3.4]octane-5-carboxylic acid and cyclohexanecarboxylic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin) for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to initiate the reaction (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.

G cluster_0 Apical to Basolateral (A-B) cluster_1 Basolateral to Apical (B-A) A_donor Apical (Donor) A_receiver Basolateral (Receiver) A_donor->A_receiver Drug Transport B_donor Basolateral (Donor) B_receiver Apical (Receiver) B_donor->B_receiver Drug Transport

Caption: Bidirectional transport in a Caco-2 permeability assay.

Expected Performance and Supporting Evidence

  • Metabolic Stability: The spirocyclic nature of 7-oxospiro[3.4]octane-5-carboxylic acid introduces steric hindrance around the core, which can shield metabolically labile sites from enzymatic attack. [3]This is in contrast to the more accessible C-H bonds of a cyclohexane ring. Therefore, it is hypothesized that the spirocyclic scaffold would exhibit greater metabolic stability.

  • Cell Permeability: As indicated by the higher TPSA, the spirocyclic compound may have lower passive permeability. However, the overall permeability is a complex interplay of physicochemical properties. The increased solubility of the spirocycle could partially offset the negative impact of a higher TPSA. Experimental determination via the Caco-2 assay is crucial to understand the net effect.

  • Target Binding Affinity: The rigid, three-dimensional structure of the spirocyclic scaffold allows for a more defined presentation of the carboxylic acid and other functional groups. [4]This pre-organization can lead to a more favorable binding entropy and, consequently, higher affinity for the target protein compared to a flexible cycloalkane where the bioactive conformation is only one of many populated states. [8]

Conclusion

The exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. 7-oxospiro[3.4]octane-5-carboxylic acid represents a departure from traditional, planar scaffolds, offering a rigid, three-dimensional framework with the potential for improved physicochemical and pharmacological properties. While traditional cycloalkane scaffolds remain valuable tools, the introduction of spirocyclic systems provides medicinal chemists with a powerful strategy to overcome challenges in solubility, metabolic stability, and target affinity. The experimental protocols detailed herein provide a roadmap for the direct, empirical comparison of these and other novel scaffolds, enabling data-driven decisions in the complex process of drug discovery and development.

References

  • Bagdanoff, J.T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(3), 1781-1792. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocycles in Drug Discovery. Chemistry-A European Journal, 20(44), 14234-14247. Available at: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 529212, 1-Oxaspiro[3.4]octane. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 56962178, 5-Oxaspiro[3.4]octane-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 155820370, 5-oxaspiro[3.4]octane-7-carboxylic acid. Retrieved from [Link]

  • PubChemLite (n.d.). 5-oxaspiro[3.4]octane-7-carboxylic acid (C8H12O3). Retrieved from [Link]

  • Wikipedia (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Zheng, Z., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 26(16), 3673-3682. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]

  • Google Patents (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Drug Hunter (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • PMC (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Retrieved from [Link]

  • Concept Life Sciences (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubMed (n.d.). Comparison of the permeability characteristics of a human colonic epithelial (Caco-2) cell line to colon of rabbit, monkey, and dog intestine and human drug absorption. Retrieved from [Link]

  • Frontiers (n.d.). Understanding biocatalyst inhibition by carboxylic acids. Retrieved from [Link]

  • RSC Publishing (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Retrieved from [Link]

  • PMC (n.d.). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Retrieved from [Link]

  • PMC (n.d.). Targeting a key protein-protein interaction surface on mitogen-activated protein kinases by a precision-guided warhead scaffold. Retrieved from [Link]

  • ResearchGate (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. Retrieved from [Link]

  • MDPI (n.d.). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Retrieved from [Link]

  • Chemistry LibreTexts (2021, December 15). 4.2: Cycloalkanes and Their Relative Stabilities. Retrieved from [Link]

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  • PubMed (n.d.). The Use of Conformational Restriction in Medicinal Chemistry. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

7-oxospiro[3.4]octane-5-carboxylic acid proper disposal procedures

Comprehensive Disposal and Operational Safety Protocol: 7-oxospiro[1]octane-5-carboxylic acid As a bifunctional spirocyclic building block, 7-oxospiro[1]octane-5-carboxylic acid is highly valued in drug discovery and com...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Protocol: 7-oxospiro[1]octane-5-carboxylic acid

As a bifunctional spirocyclic building block, 7-oxospiro[1]octane-5-carboxylic acid is highly valued in drug discovery and complex organic synthesis. However, its dual functional groups—a reactive ketone and a carboxylic acid—coupled with inherent spirocyclic ring strain, necessitate precise handling and disposal protocols.

This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies to safely manage, containerize, and dispose of this compound, ensuring compliance with federal environmental and occupational safety standards.

Physicochemical & Hazard Profile

Understanding the chemical causality behind disposal procedures begins with the compound's structural properties. The carboxylic acid moiety (pKa ~4-5) can react exothermically with strong bases, while the ketone at the 7-position is susceptible to base-catalyzed enolization and aldol condensation. Mixing this compound with incompatible waste streams can generate localized heat, pressure, and potentially lead to container failure.

Table 1: Quantitative Data and Hazard Profile

PropertyValueOperational Implication
Chemical Name 7-oxospiro[1]octane-5-carboxylic acidContains strained spiro[1]octane skeleton.
CAS Registry Number 2253639-89-1[2]Unique identifier for SDS and inventory tracking.
Molecular Formula C9H12O3[3]Carbon-rich; suitable for high-temp incineration.
Molecular Weight 168.19 g/mol Used for calculating neutralization equivalents if needed.
Physical State Solid (Typical)Dust generation risk; requires careful mechanical handling.
Waste Classification Non-Halogenated Organic AcidMust be segregated from halogenated and heavy-metal waste.
Key Incompatibilities Strong bases, strong oxidizersRisk of exothermic neutralization or rapid oxidation.

Standard Operating Procedure (SOP): Disposal Workflow

To prevent cross-reactivity and ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[4], follow this validated step-by-step disposal methodology.

Step 1: Segregation & Compatibility Verification

  • Action: Isolate 7-oxospiro[1]octane-5-carboxylic acid waste from strong bases (e.g., NaOH, KOH), amines, and oxidizing agents.

  • Causality: Preventing contact with bases stops exothermic neutralization and prevents the ketone from undergoing aldol condensation, which could pressurize a sealed waste container.

  • Validation: If the compound is in a solvent solution, use pH indicator strips to verify the waste stream is acidic to neutral (pH 3-7) before adding it to a bulk accumulation container.

Step 2: Containerization

  • Action: Transfer the solid waste or compatible solvent solution (e.g., dissolved in methanol or DMSO) into a High-Density Polyethylene (HDPE) carboy or an amber glass bottle.

  • Causality: HDPE and glass offer superior chemical resistance to organic acids compared to standard plastics, preventing container degradation and leaching.

Step 3: Labeling & Documentation

  • Action: Affix a standardized hazardous waste label. Explicitly write "Non-Halogenated Organic Waste" and list "7-oxospiro[1]octane-5-carboxylic acid" as the primary constituent.

  • Causality: Accurate labeling is a strict requirement under EPA RCRA guidelines to ensure downstream handlers do not mix incompatible chemicals[4].

Step 4: Satellite Accumulation and EHS Transfer

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. Coordinate with your Environmental Health and Safety (EHS) department for collection and final destruction via high-temperature incineration.

DisposalWorkflow Gen Waste Generation (7-oxospiro[3.4]octane- 5-carboxylic acid) Seg Segregation (Non-Halogenated) Gen->Seg Compat Compatibility Check (Avoid Bases/Oxidizers) Seg->Compat Cont Containerization (HDPE / Glass) Compat->Cont EHS EHS Collection & RCRA Manifesting Cont->EHS Inc Final Disposal (Incineration) EHS->Inc

Caption: Workflow for the segregation, containerization, and final disposal of 7-oxospiro[1]octane-5-carboxylic acid.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and logical action is required to mitigate exposure and environmental contamination. This protocol aligns with the OSHA Laboratory Standard (29 CFR 1910.1450)[1] and best practices from the American Chemical Society (ACS) Committee on Chemical Safety[5].

Step 1: Hazard Assessment & PPE Donning

  • Action: Assess the scale of the spill. For bench-scale spills (<50 g), immediately don nitrile gloves, chemical splash goggles, and a standard laboratory coat[1].

Step 2: Containment & Absorption

  • Action: If the compound is spilled as a dry solid, carefully sweep it up using a non-sparking tool or a damp paper towel to prevent aerosolizing the fine dust. If spilled in a solvent solution, surround and cover the spill with an inert absorbent material such as vermiculite or dry sand.

  • Causality: Critical Warning: Do NOT use basic absorbents (like sodium carbonate or sodium bicarbonate) for this specific compound. While commonly used for simple acids, the heat generated from the rapid neutralization of the concentrated spirocyclic acid could volatilize the solvent or degrade the compound.

Step 3: Collection & Decontamination

  • Action: Transfer the absorbed material into a wide-mouth HDPE solid waste jar. Wash the affected surface with a mild soap and water solution to remove residual traces, followed by a final wipe-down with ethanol.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Hazards Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE->Absorb Collect Collect in Solid Waste Absorb->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Caption: Step-by-step logic for responding to and decontaminating a 7-oxospiro[1]octane-5-carboxylic acid spill.

References

  • Title: Learn the Basics of Hazardous Waste | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • Title: OSHA FactSheet: Laboratory Safety OSHA Lab Standard | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: Committee on Chemical Safety | Source: American Chemical Society (ACS) | URL: [Link]

Sources

Handling

Personal protective equipment for handling 7-oxospiro[3.4]octane-5-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as a self-validating system of risk mitigation. When working with 7-oxospiro[1]octane-5-carboxylic acid (CAS: 225...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not just as a set of regulatory rules, but as a self-validating system of risk mitigation. When working with 7-oxospiro[1]octane-5-carboxylic acid (CAS: 2253639-89-1)—a highly valuable spirocyclic ketone-carboxylic acid building block used in advanced drug development—understanding the causality behind our safety protocols is paramount.

This compound presents documented hazards including skin irritation (H315), serious eye irritation (H319), and (H335)[2]. Because it is typically handled as a fine solid powder, the primary operational risks are aerosolization during weighing and accidental dermal transfer. By applying the American Chemical Society's (Recognize, Assess, Minimize, Prepare)[3], we can engineer a procedural workflow that protects researchers while maintaining the absolute integrity of the chemical for downstream synthesis.

Risk Assessment & Quantitative PPE Matrix

OSHA standards mandate that Personal Protective Equipment (PPE) selection must be dictated by a formal [1]. For solid organic acids like 7-oxospiro[1]octane-5-carboxylic acid, standard safety glasses and latex gloves are insufficient.

The following table summarizes the quantitative data and the scientific causality behind the required safety parameters:

Category / ParameterSpecification / Quantitative DataCausality / Scientific Justification
Engineering Control Fume Hood Face Velocity: 80–100 fpm Ensures sufficient capture velocity for fine powders without creating turbulent eddies that could blow the compound out of the hood.
Skin/Hand Protection 100% Nitrile Gloves: ≥ 4 mil thickness Nitrile provides a validated breakthrough barrier against solid organic acids, preventing dermal sensitization (H315 hazard).
Eye/Face Protection Chemical Splash Goggles: ANSI Z87.1+ Prevents fine, aerosolized carboxylic acid dust from bypassing the gaps of standard safety glasses and contacting ocular mucosa (H319 hazard).
Hazard Profile GHS Codes: H315, H319, H335 Indicates specific quantitative irritation thresholds for skin, eyes, and respiratory tract, dictating the strict need for barrier PPE.

Standard Operating Procedure (SOP): Handling & Reaction Setup

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure operational safety and scientific integrity, aligned with guidelines from [4].

Step 1: Pre-Operational Verification (The Self-Validating Check)

  • Action: Verify the fume hood monitor reads between 80-100 feet per minute (fpm).

  • Action: Inspect nitrile gloves for micro-tears using the inflation method before donning. Ensure your flame-resistant (FR) or cotton lab coat is fully buttoned to the collar.

  • Causality: Validating engineering controls before opening the chemical container ensures that the primary line of defense against H335 (respiratory irritation) is actively functioning.

Step 2: Precision Weighing

  • Action: Tare an anti-static weigh boat on the analytical balance inside the fume hood.

  • Action: Use a clean, grounded stainless-steel spatula to transfer the 7-oxospiro[1]octane-5-carboxylic acid.

  • Causality: Spirocyclic organic powders often carry static charges. Anti-static devices neutralize this charge, preventing the powder from aerosolizing or clinging to the spatula, thereby validating your mass balance and preventing inhalation.

Step 3: Transfer and Solubilization

  • Action: Transfer the solid directly into the reaction vessel (e.g., round-bottom flask) and immediately add your reaction solvent (e.g., DMF, DMSO, or DCM).

  • Causality: Solubilizing the compound eliminates the dust inhalation hazard entirely, transitioning the risk profile from an unpredictable particulate hazard to a standard, manageable solvent hazard.

Spill Response & Disposal Plan

Even with rigorous controls, accidental releases occur. Preparing for the unexpected is a core tenet of laboratory safety.

Immediate Spill Response (Solid Powder)

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Suppress (Wet-Wipe Method): Do not dry sweep. Dry sweeping generates airborne particulates, directly exacerbating the hazard[2]. Instead, dampen an absorbent pad with water or a compatible solvent (e.g., ethanol) and gently place it over the powder[4].

  • Collect: Wipe inward from the edges to the center to prevent spreading the compound.

  • Decontaminate: Wash the surface with a dilute mild basic solution (like sodium bicarbonate) to neutralize residual carboxylic acid, followed by a final DI water wipe.

Waste Segregation & Disposal

  • Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a designated, clearly labeled "Hazardous Solid Organic Waste" container.

  • Liquid Waste: Post-reaction mixtures containing 7-oxospiro[1]octane-5-carboxylic acid must be disposed of in "Non-Halogenated Organic Waste" (unless halogenated solvents were used in the synthesis). Proper segregation prevents incompatible chemical reactions in waste carboys and ensures environmental compliance[4].

Operational & Disposal Workflow Visualization

G Start PPE & Fume Hood Verification Weighing Weighing 7-Oxospiro[3.4] octane-5-carboxylic acid Start->Weighing Approved Transfer Transfer to Reaction Vessel Weighing->Transfer Spill Spill Detected? Transfer->Spill CleanUp Solid Spill Cleanup (Wet Wipe Method) Spill->CleanUp Yes Reaction Proceed to Chemical Synthesis Spill->Reaction No Disposal Hazardous Waste Segregation & Disposal CleanUp->Disposal Reaction->Disposal Post-Reaction

Workflow for the safe handling and disposal of 7-oxospiro[1]octane-5-carboxylic acid.

References

  • [4] National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from:[Link]

  • [1] Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Overview. Retrieved from:[Link]

  • [3] American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety. Retrieved from:[Link]

Sources

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